molecular formula C13H16N4O2 B3010755 N-(1H-indazol-6-yl)-2-morpholinoacetamide CAS No. 866008-91-5

N-(1H-indazol-6-yl)-2-morpholinoacetamide

Cat. No.: B3010755
CAS No.: 866008-91-5
M. Wt: 260.297
InChI Key: UYKSTBRBGPWXEC-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-morpholinoacetamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a morpholinoacetamide group, which contributes to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with indazole-based compounds can vary greatly depending on the specific compound. For example, the compound “(E)-N’- (1H-indazol-6-yl)-N,N-dimethylethanimidamide” has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-based compounds continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of novel indazole derivatives with improved therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-morpholinoacetamide typically involves the formation of the indazole core followed by the introduction of the morpholinoacetamide group. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions often involve the use of dimethyl sulfoxide (DMSO) as a solvent and an oxygen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form N-oxide derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-indazol-6-yl)-2-morpholinoacetamide include other indazole derivatives such as:

  • 1H-indazole-3-carboxamide
  • 2H-indazole-4-carboxamide
  • 1H-indazole-5-carboxamide

Uniqueness

This compound is unique due to the presence of the morpholinoacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(9-17-3-5-19-6-4-17)15-11-2-1-10-8-14-16-12(10)7-11/h1-2,7-8H,3-6,9H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSTBRBGPWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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